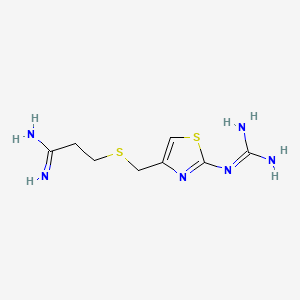

3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide

説明

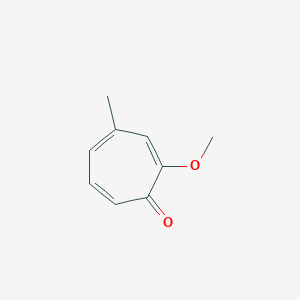

This compound, also known as Famotidine , is a molecule with the formula C8H14N6S2 . It is used in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. This ring is attached to a propyl group via a sulfur atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.367 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 455.5±55.0 °C at 760 mmHg, and a flash point of 229.3±31.5 °C . It also has a polar surface area of 178 Å2 .科学的研究の応用

Nucleophilic Catalysts

Amidines, such as Famotidine amidine, have been identified as effective nucleophilic catalysts . They have been used in the development and applications of organocatalysis, where the catalyst acts as a nucleophile . This has led to a significant increase in the use of amidines in organic synthesis .

Acyl Transfer Reactions

One of the most common applications of amidine catalysts has been in acyl transfer reactions . Famotidine amidine, due to its nucleophilic nature, can facilitate the transfer of acyl groups, which is a crucial step in many organic reactions .

Aldol Reactions

Amidine derived catalysts, including Famotidine amidine, have been shown to be effective in catalysing aldol reactions . These reactions are fundamental for the formation of carbon-carbon bonds in organic synthesis .

Morita–Baylis–Hillman Reactions

Famotidine amidine can also catalyse Morita–Baylis–Hillman reactions . These reactions are used to form carbon-carbon bonds and are particularly useful in the synthesis of complex organic molecules .

Synthesis of N-Heterocyclic Compounds

Amidines, including Famotidine amidine, have been used extensively for the synthesis of N-heterocyclic compounds . Due to the presence of two nitrogen atoms in the amidine structure, this molecule can act as a dual nucleophile in the synthesis of various heterocycles .

Transition Metal-Catalyzed Reactions

Famotidine amidine has been used as a versatile precursor in transition metal-catalyzed reactions for the construction of N-heterocyclic compounds . This highlights the compound’s versatility and its potential for use in a wide range of chemical reactions .

Metal-Free Reactions

In addition to its use in metal-catalyzed reactions, Famotidine amidine has also been used in metal-free reactions for the synthesis of N-heterocyclic compounds . This makes it a valuable tool in green chemistry, where the aim is to reduce the use of heavy metals and other environmentally harmful substances .

Construction of Diversified N-Heterocycles

Due to an amino group and an imino group connected to the same carbon atom, amidines like Famotidine amidine serve as both electrophilic and nucleophilic reagents . This dual functionality allows them to be used for the construction of diversified N-heterocycles .

Safety and Hazards

Safety measures for handling this compound include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

作用機序

Target of Action

Famotidine Amidine, also known as MYP80MD10H or 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide, primarily targets the histamine H2 receptors . These receptors are located on the gastric parietal cells in the stomach . The primary role of these receptors is to stimulate the secretion of gastric acid .

Mode of Action

Famotidine Amidine acts as a competitive inhibitor of the histamine H2 receptors . By blocking the action of histamine on the parietal cells, it inhibits gastric acid secretion . This makes it highly effective in conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .

Biochemical Pathways

The inhibition of gastric acid secretion by Famotidine Amidine affects the biochemical pathways related to digestion. It suppresses both basal and nocturnal gastric acid secretion, as well as acid secretion stimulated by food, caffeine, insulin, and pentagastrin . Famotidine Amidine also inhibits histamine-induced expression of Toll-like receptor 3 (TLR3) in SARS-CoV-2 infected cells and can reduce TLR3-dependent signaling processes .

Pharmacokinetics

Famotidine Amidine exhibits a biexponential decay in plasma concentration-time profile after intravenous administration, with a distribution half-life of about 0.18 to 0.5 hours and an elimination half-life of about 2 to 4 hours . It is approximately 70% eliminated unchanged into urine after intravenous administration . Famotidine Amidine’s clearance is reduced in patients with renal insufficiency and in elderly patients, suggesting that the maintenance dosage should be reduced in these patient groups .

Result of Action

The result of Famotidine Amidine’s action is a significant reduction in gastric acid secretion. This leads to relief from symptoms associated with conditions like duodenal ulcers, benign gastric ulcers, GERD, and Zollinger-Ellison syndrome . It has a dose-dependent therapeutic action, with the highest dose having the most extended duration of action and the highest inhibitory effect on gastric acid secretion .

Action Environment

The action of Famotidine Amidine can be influenced by environmental factors such as pH and the presence of other substances in the stomach. For instance, co-administration of potent acids reduces the oral absorption of Famotidine Amidine by 20 to 30% . Furthermore, its effectiveness can be affected by the patient’s age and renal function .

特性

IUPAC Name |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N6S2/c9-6(10)1-2-15-3-5-4-16-8(13-5)14-7(11)12/h4H,1-3H2,(H3,9,10)(H4,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANULGZDUAVRRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154448 | |

| Record name | 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide | |

CAS RN |

124646-10-2 | |

| Record name | 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124646102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((2-(DIAMINOMETHYLENEAMINO)THIAZOL-4-YL)METHYLTHIO)PROPANIMIDAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYP80MD10H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Ethylphenyl)amino]methyl}phenol](/img/structure/B3060838.png)

![2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-](/img/structure/B3060845.png)

![[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid](/img/structure/B3060848.png)

![{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid](/img/structure/B3060852.png)

![5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid](/img/structure/B3060853.png)

![(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060854.png)

![L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B3060857.png)